![molecular formula C16H16F3NO3 B13427182 3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline is an organic compound that features a trifluoromethyl group, a phenoxy group, and an aniline moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethyl phenoxy intermediate: This step involves the reaction of a trifluoromethyl phenol with a suitable halogenating agent to form the trifluoromethyl phenoxy intermediate.
Coupling with aniline derivative: The trifluoromethyl phenoxy intermediate is then coupled with an aniline derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The exact methods can vary depending on the scale of production and the desired application.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenoxy and aniline moieties can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethoxy)aniline: Shares the trifluoromethyl group but differs in the presence of a methoxy group instead of a phenoxy group.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, exhibiting different reactivity and applications.
Uniqueness
3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C16H16F3NO3 |
|---|---|
Peso molecular |
327.30 g/mol |
Nombre IUPAC |
3-(dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C16H16F3NO3/c1-21-15(22-2)13-9-11(20)6-7-14(13)23-12-5-3-4-10(8-12)16(17,18)19/h3-9,15H,20H2,1-2H3 |
Clave InChI |
MMBAYZFHSGMHTM-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=C(C=CC(=C1)N)OC2=CC=CC(=C2)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427102.png)

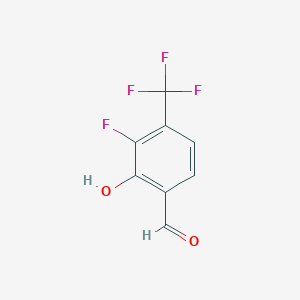
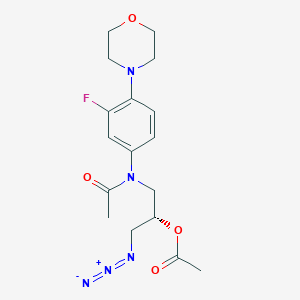
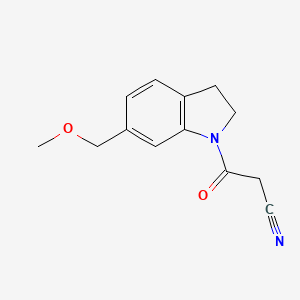
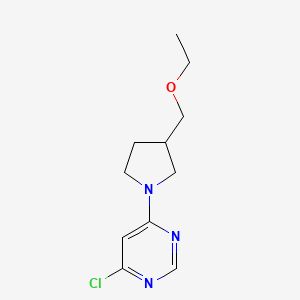
![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)
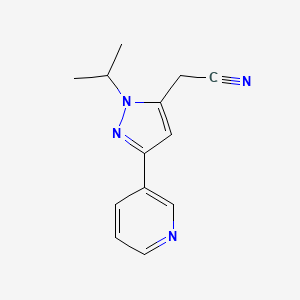

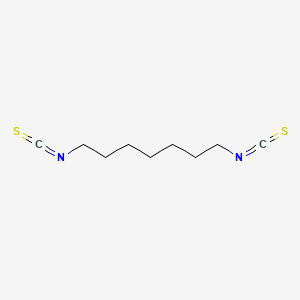
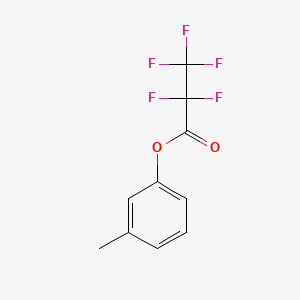
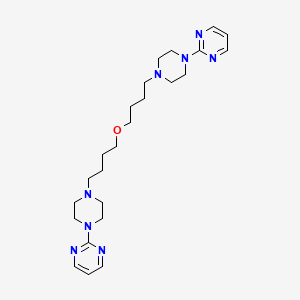
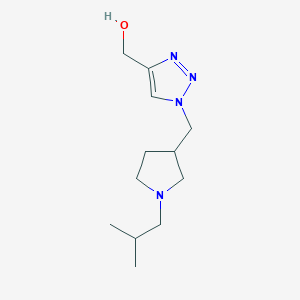
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)
